![molecular formula C17H25N5O2S B5502814 4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)
4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide”, it’s worth noting that similar compounds have been synthesized through various methods. For instance, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. In the case of a similar compound, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, it was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry . These methods could potentially be used to analyze the structure of “4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For a similar compound, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex, the ground state electronic characteristics were computed using the density functional theory (DFT) approach .Scientific Research Applications
Anticancer Activity
Research on novel indenopyridine derivatives, including compounds structurally related to 4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide, has shown significant anticancer activity against breast cancer cell lines (MCF7). Some synthesized compounds exhibited higher potency than the reference drug Doxorubicin, indicating their potential in cancer treatment (Ghorab & Al-Said, 2012).
Antimicrobial Activity
A study on arylazopyrazole pyrimidone clubbed heterocyclic compounds, related to the chemical structure , demonstrated antimicrobial activity against various bacteria and fungi. These findings suggest the potential application of these compounds in addressing microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Enzyme Inhibition and Drug Design
Compounds incorporating a 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold have been shown to strongly inhibit carbonic anhydrase isozymes, which are involved in various physiological processes including aqueous humor secretion in the eye. These inhibitors have potential applications in the treatment of glaucoma (Casini et al., 2002).
Pharmaceutical Drug Development
The synthesis and characterization of sulfamethoxazole polymers from related chemical structures have demonstrated antimicrobial properties. These findings suggest the possibility of developing new pharmaceutical drugs with improved efficacy and reduced side effects (Thamizharasi, Vasantha, & Reddy, 2002).
properties
IUPAC Name |
4-ethyl-N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-4-14-6-8-15(9-7-14)25(23,24)20-11-10-19-17-21-13(3)12-16(22-17)18-5-2/h6-9,12,20H,4-5,10-11H2,1-3H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPLFEKUHSUJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NC(=CC(=N2)NCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide |
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